N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a benzoylthiophene moiety and a fluorophenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoylthiophene: The initial step involves the synthesis of 5-benzoylthiophene through the Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Preparation of Fluorophenoxyacetic Acid: The next step involves the synthesis of 4-fluorophenoxyacetic acid by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of 5-benzoylthiophene with 4-fluorophenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds such as N-(4-chlorophenyl)-2-(4-fluorophenoxy)acetamide share structural similarities and may exhibit comparable biological activities.
Benzoylthiophene Derivatives: Compounds like 5-benzoyl-2-thiophenecarboxamide also share the benzoylthiophene moiety and may have similar chemical reactivity.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide is unique due to the combination of the benzoylthiophene and fluorophenoxyacetamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c21-15-6-8-16(9-7-15)25-13-19(23)22-12-17-10-11-18(26-17)20(24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCWUHKQSILTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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